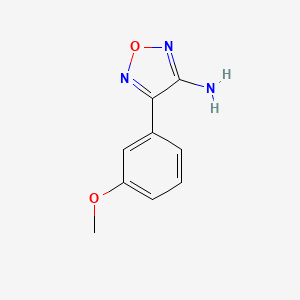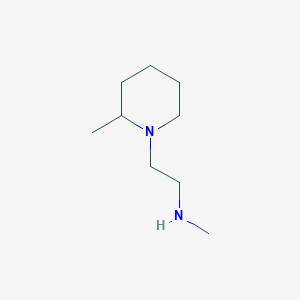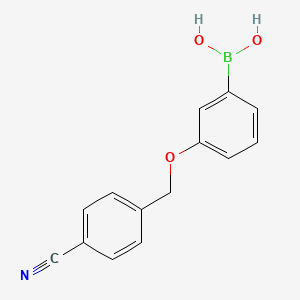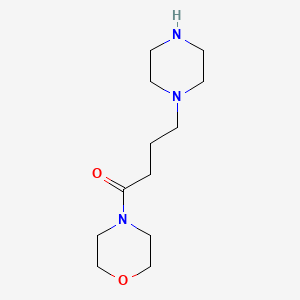
4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine
Descripción general
Descripción
The compound “4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. The “3-Methoxyphenyl” part suggests the presence of a phenyl ring (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (-O-CH3) attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the 3-methoxyphenyl group. Techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. The oxadiazole ring is aromatic and thus relatively stable, but could potentially be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in certain solvents .Aplicaciones Científicas De Investigación
Therapeutic Potential of Oxadiazole Compounds
4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine is a derivative of the 1,3,4-oxadiazole family, known for its significant biological and pharmacological activities. Oxadiazoles are characterized by their five-membered aromatic ring structure containing at least one oxygen and two nitrogen atoms, making them a focal point in the development of therapeutic agents. Research indicates that oxadiazole derivatives exhibit a wide array of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties (Verma et al., 2019; Nayak & Poojary, 2019). This highlights the compound's potential as a key structural element in the development of new drugs.
Role in Metal-Ion Sensing
Beyond therapeutic applications, oxadiazole derivatives, including those similar to this compound, are explored for their applications in material science, particularly in the development of chemosensors. The structural features of these compounds, such as high photoluminescent quantum yield and excellent thermal and chemical stability, make them suitable for metal-ion sensing applications. They demonstrate potential in detecting and sensing various metal ions, utilizing mechanisms like photo-induced electron transfer and complex formation, which are crucial in environmental monitoring and analytical chemistry (Sharma et al., 2022).
Antimicrobial and Antiviral Properties
The antimicrobial resistance crisis has spurred interest in developing new antimicrobials from oxadiazole derivatives. These compounds, including this compound, have been investigated for their potent antimicrobial activities, covering a broad spectrum from antibacterial and antifungal to antiviral properties. Recent studies show that new structures containing the 1,3,4-oxadiazole ring surpass the activity of known antibiotics, indicating a promising future in antimicrobial drug development (Glomb & Świątek, 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-13-7-4-2-3-6(5-7)8-9(10)12-14-11-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEJAVUASZFJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B1454039.png)



![2-[4-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1454045.png)
![[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine](/img/structure/B1454047.png)
amine](/img/structure/B1454049.png)
amine](/img/structure/B1454052.png)
![4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1454054.png)



![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid](/img/structure/B1454058.png)